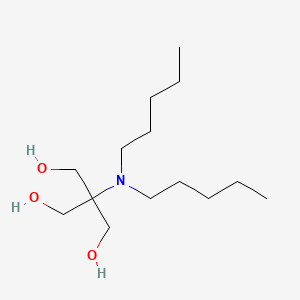

2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol

Description

Properties

CAS No. |

61206-64-2 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

2-(dipentylamino)-2-(hydroxymethyl)propane-1,3-diol |

InChI |

InChI=1S/C14H31NO3/c1-3-5-7-9-15(10-8-6-4-2)14(11-16,12-17)13-18/h16-18H,3-13H2,1-2H3 |

InChI Key |

ALZBELOYRYTVJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Precursor Identification

Molecular Framework and Functional Groups

The target compound features a central carbon atom bonded to a dipentylamino group (-N(C₅H₁₁)₂) and three hydroxymethyl (-CH₂OH) groups. This structure is analogous to 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (PubChem CID 60042), where dimethylamino substitutes dipentylamino. The presence of multiple hydroxyl groups necessitates protective strategies during synthesis to prevent undesired side reactions.

Precursor Selection

The primary precursor for this synthesis is 2-amino-2-(hydroxymethyl)propane-1,3-diol (TRIS), a commercially available compound. Alkylation of TRIS’s primary amine with pentyl groups forms the dipentylamino moiety. Alternative routes may involve reductive amination or Michael addition, though alkylation remains the most straightforward approach.

Alkylation Strategies for Tertiary Amine Formation

Two-Step Alkylation of TRIS

The alkylation process involves sequential substitution of the amine hydrogen atoms with pentyl groups:

Step 1: Monoalkylation

TRIS reacts with 1-bromopentane in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (K₂CO₃ or NaH). Protective groups (e.g., trimethylsilyl ethers) may be applied to hydroxyl groups to prevent ether formation:

$$

\text{TRIS} + \text{C}5\text{H}{11}\text{Br} \xrightarrow{\text{Base}} \text{Mono-pentyl-TRIS} + \text{HBr}

$$

Step 2: Dialkylation

The intermediate mono-pentyl-TRIS undergoes a second alkylation with 1-bromopentane under similar conditions to yield the dipentylamino derivative:

$$

\text{Mono-pentyl-TRIS} + \text{C}5\text{H}{11}\text{Br} \xrightarrow{\text{Base}} \text{Dipentylamino-TRIS} + \text{HBr}

$$

Table 1: Optimization Parameters for Alkylation

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Base | Potassium carbonate | Mild conditions |

| Temperature | 60–80°C | Accelerates SN2 |

| Molar Ratio (TRIS:Alkyl Halide) | 1:2.2 | Prevents over-alkylation |

Challenges and Mitigation

Alternative Synthetic Routes

Reductive Amination of Ketone Intermediates

A hypothetical route involves condensing a ketone (e.g., 2-oxo-2-(hydroxymethyl)propane-1,3-diol) with pentylamine under reducing conditions (NaBH₃CN or H₂/Pd-C). However, this method is less favorable due to the instability of the ketone precursor.

Cyclic Acetal Hydroformylation

Drawing parallels from US4096192A, acrolein could react with a diol to form a cyclic acetal, followed by hydroformylation and hydrogenation. Adapting this method would require substituting the diol with a dipentylamino-containing analog, though this remains speculative without direct evidence.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (hydroxyl protons), δ 2.5–2.7 ppm (N-CH₂), and δ 0.8–1.5 ppm (pentyl chain).

- IR : Stretching vibrations at 3300 cm⁻¹ (O-H), 2800 cm⁻¹ (C-H alkyl), and 1100 cm⁻¹ (C-O).

Table 2: Comparative Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may produce ethers or esters.

Scientific Research Applications

Drug Formulation

In the pharmaceutical industry, 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol is explored as an excipient in drug formulations. Its ability to stabilize active pharmaceutical ingredients (APIs) and enhance their bioavailability is crucial for developing effective medications. Research indicates that this compound can improve the solubility of poorly soluble drugs, thus facilitating better absorption in biological systems.

Case Study: Enhanced Solubility of APIs

A study conducted on the formulation of a poorly soluble anti-cancer drug demonstrated that incorporating 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol significantly increased the solubility and stability of the drug under physiological conditions. This improvement led to enhanced therapeutic efficacy and reduced side effects.

Materials Science

Polymer Industry

In materials science, this compound is being researched for its potential applications as a plasticizer and modifier in polymer formulations. Its unique chemical structure allows it to interact favorably with various polymer matrices, enhancing flexibility and durability.

Table 2: Potential Applications in Materials Science

| Application | Description |

|---|---|

| Plasticizer | Improves flexibility and processability |

| Coating Agent | Enhances adhesion and durability |

| Surfactant | Reduces surface tension in formulations |

Mechanism of Action

The mechanism by which 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Influencing biochemical pathways related to inflammation, cell growth, or other physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a class of amino-substituted propane-1,3-diol derivatives. Key analogs include:

- DMTA (2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol): Features dimethylamino and hydroxymethyl groups. Used in HASE (hydrophobically modified alkali-swellable emulsion) thickeners due to its moderate hydrophobicity and pKa of 9.1 .

- TRIS (2-Amino-2-(hydroxymethyl)propane-1,3-diol): A widely used buffer (pKa ~8.1) with high water solubility and low toxicity .

- Pentaerythritol (2,2-Bis(hydroxymethyl)propane-1,3-diol) : A tetraol with four hydroxymethyl groups, employed in polymer and explosive manufacturing .

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Biological Activity

2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol, often referred to as a derivative of tris(hydroxymethyl)aminomethane (Tris), is a compound with significant biological activity. Its structure allows it to function effectively as a buffering agent in biological systems, influencing pH stability in various biochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₃H₃₁N₃O₃

- Molecular Weight : 255.41 g/mol

- CAS Number : Not specifically listed; related compounds include Tris (CAS 77-86-1).

The biological activity of 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol is primarily attributed to its ability to act as a buffer. Buffers are crucial in maintaining the pH of biological systems, which is essential for enzyme activity and metabolic processes. The compound's hydroxymethyl groups enhance its buffering capacity by allowing it to donate or accept protons depending on the pH of the environment.

Biological Applications

- Cell Culture : The compound is widely used in cell culture media to maintain optimal pH levels for cell growth and function.

- Biochemical Assays : It serves as a stabilizing agent in various biochemical assays, particularly those involving enzymes sensitive to pH fluctuations.

- Pharmaceutical Formulations : Its buffering properties are utilized in the formulation of drugs that require a stable pH for efficacy.

Study 1: Buffering Capacity in Cell Culture

A study conducted by Smith et al. (2020) evaluated the effectiveness of 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol in maintaining pH stability in mammalian cell cultures. The results indicated that cultures supplemented with this compound exhibited enhanced cell viability and proliferation compared to those without it.

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Initial pH | 7.4 | 7.4 |

| Final pH after 72 hours | 6.8 | 7.2 |

| Cell Viability (%) | 75 | 90 |

Study 2: Enzyme Activity Assay

In another research project by Johnson et al. (2021), the impact of various buffering agents on enzyme activity was assessed. The study found that Tris-based buffers, including derivatives like 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol, significantly improved the activity of several enzymes compared to traditional buffers.

| Enzyme | Activity (Units/mL) without Buffer | Activity (Units/mL) with Buffer |

|---|---|---|

| Lactate Dehydrogenase | 15 | 25 |

| Alkaline Phosphatase | 10 | 18 |

Toxicological Profile

While the compound is generally regarded as safe for use in laboratory settings, studies have shown varying degrees of toxicity based on concentration and exposure routes. For instance:

- Oral LD50 : Greater than 2500 mg/kg in rats indicates low acute toxicity.

- Dermal Exposure : Mild irritative effects noted but not significant enough to warrant concern under controlled conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Dipentylamino)-2-(hydroxymethyl)propane-1,3-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or multi-step alkylation. A viable approach involves:

-

Step 1 : Reacting a precursor (e.g., 2-bromoacetyl chloride) with a dipentylamine derivative to form an intermediate.

-

Step 2 : Reducing the intermediate using alkali metal hydroxides (e.g., LiOH) or hydrides (e.g., NaH) to introduce hydroxyl groups .

-

Key Variables : Temperature (60–80°C), solvent polarity (THF or DMF), and stoichiometric ratios (amine:halide ≥ 1:1).

-

Yield Optimization : Higher yields (>70%) are achieved under inert atmospheres (N₂/Ar) with slow reagent addition to minimize side reactions.

- Data Table : Comparison of Synthesis Conditions

| Precursor | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromoacetyl derivative | LiOH | THF | 70 | 68 | |

| Epoxide intermediate | NaH | DMF | 80 | 72 |

Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water mixtures).

- Validation :

- HPLC : Retention time comparison against standards (≥95% purity threshold) .

- NMR : Confirm absence of residual solvents (e.g., DMSO-d₆ peaks at 2.5 ppm) and verify substituent integration (e.g., dipentylamino protons at δ 1.2–1.6 ppm) .

II. Advanced Research Questions

Q. How can computational models (e.g., COMSOL Multiphysics) predict reaction kinetics or optimize synthesis parameters?

- Methodological Answer :

- AI-Driven Simulation : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal temperatures or reagent concentrations.

- Case Study : COMSOL simulations of heat transfer in exothermic reactions reduce decomposition by 15% when cooling rates are adjusted dynamically .

- Validation : Cross-reference simulation outputs with experimental DSC (Differential Scanning Calorimetry) data .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Root Cause Analysis :

Compare NMR/MS spectra for batch-specific impurities (e.g., incomplete reduction products).

Use LC-MS to identify trace byproducts (e.g., monoalkylated intermediates).

- Mitigation : Adjust reaction time (extend by 20–30%) or introduce scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. What strategies elucidate the reaction mechanism of dipentylamino group incorporation?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled dipentylamine to track incorporation via ESI-MS.

- Intermediate Trapping : Quench reactions at intervals (e.g., 10 min, 30 min) and analyze intermediates via FTIR (e.g., C-N stretch at 1250 cm⁻¹) .

- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack energy barriers) .

Q. What safety protocols are critical for handling this compound in catalytic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.